![molecular formula C19H13FN4O2S3 B2726766 N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide CAS No. 1021251-63-7](/img/no-structure.png)
N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H13FN4O2S3 and its molecular weight is 444.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Radioligand Imaging
Radiosynthesis of compounds similar to N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide has been explored for imaging the translocator protein (18 kDa) with PET. This application is significant in neurological and oncological research, providing a method for in vivo imaging using positron emission tomography (Dollé et al., 2008).
Antitumor Activity
Studies have shown that derivatives of thiazolo[4,5-d]pyrimidine, a structural component of the compound , demonstrate potent anticancer activity against various human cancer cell lines. This suggests a potential application in developing novel anticancer agents (Hafez & El-Gazzar, 2017).
Antimicrobial Agents
Compounds with a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine scaffold, related to this compound, have been investigated as antimicrobial agents. They display high affinity and selectivity, indicating their potential use in treating infections (Kumar et al., 2011).
Herbicidal Activities
Research on novel fluorine-containing thiazolo[4,5-d]pyrimidin-7(6H)-ones, similar in structure to the compound in focus, has demonstrated significant herbicidal activities. This suggests its potential use in agricultural applications to control weed growth (Liang et al., 2007).
Antimicrobial Evaluation in Innovative Heterocycles
Thienopyrimidine linked rhodanine derivatives, structurally related to the compound , have been prepared and evaluated for antimicrobial activity. This research indicates potential applications in the development of new antimicrobial agents (Kerru et al., 2019).
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide involves the reaction of 4-fluoroaniline with 2-chloroacetyl chloride to form N-(4-fluorophenyl)-2-chloroacetamide. This intermediate is then reacted with 2-mercapto-3-phenyl-4(3H)-quinazolinone to form N-(4-fluorophenyl)-2-((3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)thio)acetamide. Finally, this compound is reacted with 2-mercapto-3-phenyl-4(3H)-quinazolinone and triethylamine to form the target compound.", "Starting Materials": [ "4-fluoroaniline", "2-chloroacetyl chloride", "2-mercapto-3-phenyl-4(3H)-quinazolinone", "triethylamine" ], "Reaction": [ "Step 1: Reaction of 4-fluoroaniline with 2-chloroacetyl chloride in the presence of a base such as triethylamine to form N-(4-fluorophenyl)-2-chloroacetamide.", "Step 2: Reaction of N-(4-fluorophenyl)-2-chloroacetamide with 2-mercapto-3-phenyl-4(3H)-quinazolinone in the presence of a base such as triethylamine to form N-(4-fluorophenyl)-2-((3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)thio)acetamide.", "Step 3: Reaction of N-(4-fluorophenyl)-2-((3-phenyl-2-thioxo-2,3-dihydrothiazol-5-yl)thio)acetamide with 2-mercapto-3-phenyl-4(3H)-quinazolinone and triethylamine to form N-(4-fluorophenyl)-2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide." ] } | |
CAS-Nummer |
1021251-63-7 |
Molekularformel |
C19H13FN4O2S3 |
Molekulargewicht |
444.52 |
IUPAC-Name |
N-(4-fluorophenyl)-2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H13FN4O2S3/c20-11-6-8-12(9-7-11)21-14(25)10-28-18-22-16-15(17(26)23-18)29-19(27)24(16)13-4-2-1-3-5-13/h1-9H,10H2,(H,21,25)(H,22,23,26) |
InChI-Schlüssel |
UODBTXDBTQTRPU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F)SC2=S |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-acetyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2726684.png)
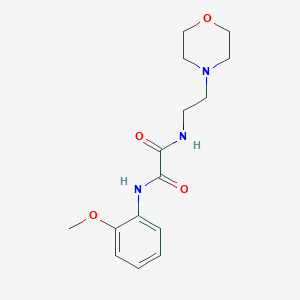
![N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2726686.png)
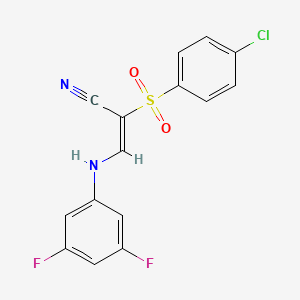

![N-(1-methyl-2-oxoindolin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2726689.png)
![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-fluorophenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2726690.png)
![1-[4-(4-Fluorophenyl)piperazin-1-yl]-2-indol-1-ylethanone](/img/structure/B2726691.png)
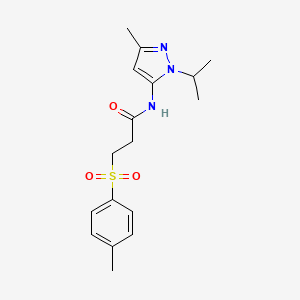
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2726698.png)
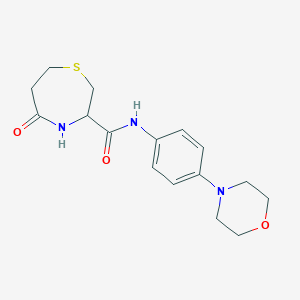
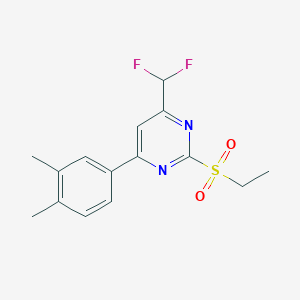
![N-(2,3-dihydro-1H-inden-1-yl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2726704.png)
![2-[4-(2-Phenoxyethyl)piperazin-1-yl]-1,3-benzoxazole](/img/structure/B2726705.png)